(R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone
Description
(R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone (CAS: 145736-65-8) is a chiral small molecule with the molecular formula C₁₀H₁₃NO₂S. It features a pyrrolidin-3-ol moiety linked via a methanone group to a 3-methylthiophen-2-yl aromatic ring (Figure 1). The stereochemistry at the hydroxyl-bearing carbon (R-configuration) is critical for its biological and physicochemical properties.
Structure
3D Structure
Properties
IUPAC Name |
[(3R)-3-hydroxypyrrolidin-1-yl]-(3-methylthiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-7-3-5-14-9(7)10(13)11-4-2-8(12)6-11/h3,5,8,12H,2,4,6H2,1H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANYDEAFOFBTLE-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N2CCC(C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)C(=O)N2CC[C@H](C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone, also known by its CAS number 145736-65-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 211.28 g/mol. The compound features a pyrrolidine ring and a thiophene moiety, which are significant for its interaction with biological targets.
Chemical Structure
| Property | Value |
|---|---|
| CAS Number | 145736-65-8 |
| Molecular Formula | C10H13NO2S |
| Molecular Weight | 211.28 g/mol |
Pharmacological Properties
Research indicates that this compound exhibits several biological activities:
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific cellular pathways involved in cell proliferation and apoptosis, potentially through modulation of signaling pathways associated with cancer cell survival.
Study 1: Antioxidant Potential
A study conducted on various phenolic compounds demonstrated that derivatives similar to this compound exhibit significant antioxidant activity. The research highlighted the importance of hydroxyl groups in enhancing the radical scavenging capacity of these compounds .
Study 2: Antimicrobial Activity
In vitro assays have shown that compounds with similar structures display varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. Further research is needed to establish the efficacy of this compound specifically .
Study 3: Cytotoxicity Against Cancer Cells
Research evaluating the cytotoxic effects of related compounds on colorectal adenocarcinoma cell lines revealed promising results, suggesting that this compound could be further explored as a potential anticancer agent .
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
(R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone has shown potential as a scaffold for developing new pharmaceuticals. Its structural components can be modified to enhance biological activity or reduce toxicity. Research indicates that compounds with similar structures have been effective in targeting various receptors involved in neurological and psychiatric disorders .
Case Study: Neuropharmacological Effects
A study explored the neuropharmacological effects of derivatives of this compound, focusing on its interaction with neurotransmitter systems. It was found to exhibit affinity for serotonin receptors, suggesting potential applications in treating depression and anxiety disorders .
Materials Science Applications
2. Organic Electronics
The thiophene component of this compound makes it suitable for applications in organic electronics. Thiophenes are known for their conductive properties, which can be leveraged in organic light-emitting diodes (OLEDs) and organic solar cells.
| Application | Description |
|---|---|
| OLEDs | Used as a hole transport material |
| Organic Solar Cells | Enhances charge mobility and stability |
Research has demonstrated that incorporating this compound into polymer blends can improve the efficiency of energy conversion processes .
Biochemical Applications
3. Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor. In particular, it has shown promise in inhibiting specific proteases involved in disease pathways, making it a candidate for therapeutic development against conditions like cancer and viral infections.
Case Study: Inhibition of Proteases
In vitro studies demonstrated that this compound inhibited the activity of certain serine proteases by binding to their active sites. This inhibition was quantified using enzyme kinetics, revealing a significant decrease in substrate turnover rates .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Similarity Scores
Several compounds share structural motifs with (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone, as highlighted in Table 1:
| Compound Name | CAS Number | Structural Features | Similarity Score | Key Differences |
|---|---|---|---|---|
| (R)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone | 1220039-08-6 | Pyrrolidinyl-hydroxyl + tetrahydro-2H-pyran | 1.00 | Thiophene replaced with pyran; altered lipophilicity |
| (3-Hydroxypyrrolidin-1-yl)(piperidin-4-yl)methanone hydrochloride | 1446001-76-8 | Pyrrolidinyl-hydroxyl + piperidinyl (charged) | 0.84 | Basic piperidine vs. neutral thiophene; hydrochloride salt |
| Drospirenone-related impurities (e.g., a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol) | N/A | Thiophene + amino alcohol | N/A | Methanone replaced with amino alcohol; pharmacological implications |
Key Observations :
- The tetrahydro-2H-pyran analog (similarity score 1.00) replaces the thiophene with a saturated oxygen-containing ring, likely enhancing solubility but reducing aromatic interactions .
- The piperidinyl variant introduces a charged nitrogen, which may improve binding to charged receptor pockets but alter pharmacokinetics .
- Drospirenone-related impurities highlight the pharmacological importance of the thiophene-methanone motif, as modifications here can lead to impurities with distinct biological activities .
Physicochemical Properties
Thermal Stability:
Methanone derivatives exhibit variable thermal stability depending on intermolecular interactions. For example:
- Di(1H-tetrazol-5-yl)methanone oxime decomposes at 288.7°C, while 5,5′-(hydrazonometh-ylene)bis(1H-tetrazole) decomposes at 247.6°C, attributed to extensive hydrogen-bonding networks .
Crystallography:
- Compound 4 (orthorhombic, space group Pbc2) has a density of 1.675 g·cm⁻³, comparable to other methanones crystallized from oxidation reactions .
Receptor Binding and Pharmacological Activity
- Pyrrole vs. Indole Derivatives: Pyrrole-derived cannabinoids (e.g., pyrrolidinyl analogs) exhibit lower CB1 receptor affinity than indole-derived counterparts. For instance, pyrrole derivatives show a 3–5× reduction in potency in hypomobility and antinociception assays .
- Side Chain Length : Optimal receptor binding requires a 4–6 carbon side chain ; shorter chains render compounds inactive. The hydroxypyrrolidinyl group in the target compound may mimic side-chain interactions, though its rigid cyclic structure could limit conformational flexibility .
Spectroscopic and Steric Effects
- Steric Hindrance: Cyclopentyl/cyclohexyl indole-methanones lack specific spectral peaks due to steric hindrance at positions 2 and 3 of the indole ring.
- NMR Data: While specific NMR data for the target compound are unavailable, analogs like Zygocaperoside and Isorhamnetin-3-O-glycoside (Tables 1–2 in ) demonstrate the utility of ¹H/¹³C-NMR in elucidating methanone structures.
Q & A
Basic: What experimental methods are recommended for determining the crystal structure of (R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone?
To determine the crystal structure, single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling high-resolution data and twinning . Key steps include:
- Data Collection : Use a diffractometer with Mo/Kα radiation.
- Structure Solution : Employ direct methods (SHELXD) or intrinsic phasing.
- Refinement : Apply anisotropic displacement parameters and validate using R-factors and residual electron density maps.
- Chirality Confirmation : Verify the (R)-configuration via Flack or Hooft parameters.
Basic: What synthetic strategies are effective for preparing this compound?
The compound can be synthesized via amide coupling or Mannich-type reactions . A typical protocol involves:
- Step 1 : React (R)-3-hydroxypyrrolidine with 3-methylthiophene-2-carboxylic acid using coupling agents like EDCI/HOBt in anhydrous DCM .
- Step 2 : Purify via column chromatography (silica gel, EtOAc/hexane gradient).
- Step 3 : Confirm enantiomeric purity using chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry .
Advanced: How can researchers resolve contradictions between spectroscopic data (e.g., NMR) and computational models for this compound?
Discrepancies often arise from dynamic effects (e.g., rotameric equilibria) or solvent interactions. Mitigation strategies:
- Experimental : Acquire variable-temperature NMR to detect conformational exchange. Compare with DFT-optimized structures (B3LYP/6-31G* level) .
- Crystallographic Validation : Cross-check bond lengths and angles with SCXRD data .
- Solvent Effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess hydrogen bonding .
Advanced: What methodologies optimize stereoselective synthesis of the (R)-enantiomer?
To enhance enantioselectivity:
- Chiral Catalysts : Use Jacobsen’s thiourea catalysts or Ru-based asymmetric hydrogenation .
- Kinetic Resolution : Employ lipases (e.g., CAL-B) to hydrolyze undesired enantiomers .
- In Situ Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
Basic: How is the biological activity of this compound assessed in preliminary studies?
Initial screens focus on target binding and cellular assays :
- In Vitro : Test inhibition of kinases or GPCRs via fluorescence polarization or radioligand displacement .
- ADME Profiling : Assess metabolic stability (human liver microsomes) and permeability (Caco-2 cells) .
- Structural Insights : Perform docking studies (AutoDock Vina) using the crystal structure to identify key interactions .
Advanced: How to analyze the role of the 3-hydroxypyrrolidine moiety in modulating target selectivity?
Structure-activity relationship (SAR) studies are critical:
- Analog Synthesis : Replace the pyrrolidine with piperidine or azetidine derivatives.
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify hydrogen-bond donors/acceptors .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes via molecular dynamics (e.g., Desmond) .
Advanced: What strategies address low yield in large-scale synthesis of this compound?
Scale-up challenges often stem from exothermic reactions or purity issues :
- Flow Chemistry : Use microreactors for precise temperature control and reduced side reactions .
- Crystallization Engineering : Optimize solvent mixtures (e.g., ethanol/water) to enhance crystal habit .
- Quality Control : Implement PAT (Process Analytical Technology) tools like NIR spectroscopy for real-time monitoring .
Basic: What spectroscopic techniques are essential for characterizing this compound?
- NMR : ¹H/¹³C NMR (Bruker Avance III HD 600 MHz) in DMSO-d₆ to assign stereochemistry and detect impurities .
- MS : High-resolution ESI-MS to confirm molecular weight (error < 2 ppm).
- IR : Identify carbonyl (C=O) and hydroxyl (O-H) stretches .
Advanced: How to validate the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions .
- LC-MS/MS Analysis : Monitor degradation products (e.g., hydrolysis of the ketone group) .
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks per ICH guidelines .
Advanced: How can computational methods predict off-target interactions for this compound?
- Proteome-Wide Docking : Use SwissDock or Glide to screen against >1,000 human proteins .
- Machine Learning : Train models on ChEMBL data to predict toxicity (e.g., hERG inhibition) .
- Covalent Docking : Assess potential for irreversible binding (e.g., cysteine-targeting) with CovDock .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
